
3,5-Dimethylpyrazin-2-ol
Overview
Description
3,5-Dimethylpyrazin-2-ol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 2nd position.
Mechanism of Action
Target of Action
3,5-Dimethylpyrazin-2-ol (DPO) is a novel quorum sensing molecule (QSM) employed by Vibrio cholerae . Quorum sensing (QS) is a form of bacterial communication based on the production and detection of QSMs to coordinate gene expression in a population-dependent manner . The primary targets of DPO are the regulatory proteins of Vibrio cholerae, specifically the VqmA regulatory protein .
Mode of Action
DPO interacts with its targets, the regulatory proteins of Vibrio cholerae, to regulate biofilm formation and virulence factor production . This interaction enables the bacteria to coordinate gene expression at the population-wide level in response to a specific signal .
Biochemical Pathways
The global transcriptomic responses to DPO in Vibrio cholerae have been mapped, showing that DPO affects the expression of almost 8% of all genes . Specifically, the expression of several genes involved in gut-colonization respond to DPO . This indicates that DPO plays a significant role in the biochemical pathways related to gut colonization.
Result of Action
The result of DPO’s action is the regulation of biofilm formation and virulence factor production in Vibrio cholerae . By interacting with the VqmA regulatory protein, DPO influences the expression of genes involved in these processes . This can have significant effects at the molecular and cellular levels, influencing the behavior of bacterial populations.
Action Environment
The action of DPO is influenced by environmental factors. For instance, DPO is produced by the commensal intestinal microflora , suggesting that its production and action may be influenced by the gut environment
Biochemical Analysis
Biochemical Properties
3,5-Dimethylpyrazin-2-ol plays a role in biochemical reactions, particularly in bacterial quorum sensing systems. In Vibrio cholerae, it acts as an autoinducer, binding to the cytoplasmic receptor VqmA . This binding triggers the transcription of a small RNA (sRNA) called VqmR, which represses genes involved in biofilm formation and virulence factor production .
Cellular Effects
In Salmonella Typhimurium, this compound affects the expression of almost 8% of all genes . Specifically, it influences the expression of several genes involved in gut colonization . The effects of this compound on cellular processes include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Vibrio cholerae, this compound binds to the VqmA receptor, triggering the transcription of VqmR, a small RNA that represses genes involved in biofilm formation and virulence factor production .
Metabolic Pathways
It is known to play a role in the quorum sensing systems of certain bacteria, suggesting that it may interact with enzymes or cofactors within these pathways .
Preparation Methods
3,5-Dimethylpyrazin-2-ol can be synthesized through several methods. One common method involves the redox reaction of dimethylpyrazine. Specifically, dimethylpyrazine can react with hydrogen peroxide or undergo deoxygenation of intermediates via pyridine-N-oxide catalyzed by sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
3,5-Dimethylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can convert it into different pyrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sulfuric acid for catalyzed reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biosynthesis of 3,5-Dimethylpyrazin-2-ol
DPO is synthesized from the amino acids threonine and alanine through enzymatic pathways involving threonine dehydrogenase. The synthesis mechanism has been elucidated in studies that highlight the role of various bacterial enzymes in the production of DPO under different environmental conditions. For instance, research indicates that DPO synthesis is influenced by the concentration of threonine in the growth medium, with higher concentrations leading to increased production of this compound .
Quorum Sensing and Biofilm Regulation
DPO functions as a QS autoinducer, which is crucial for regulating collective behaviors in bacterial populations. In Vibrio cholerae, DPO binds to the VqmA transcription factor, forming a complex that activates the expression of small regulatory RNAs (sRNAs), such as VqmR. This interaction represses genes associated with biofilm formation and toxin production, thereby influencing pathogenicity and survival strategies during host colonization .
The ability of DPO to modulate biofilm formation is particularly noteworthy. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix. By regulating biofilm dynamics, DPO plays a critical role in bacterial colonization and persistence within host environments .
Case Studies and Research Findings
Several studies have documented the applications of DPO in understanding microbial communication and behavior:
- Detection and Monitoring : An engineered biosensor has been developed to detect DPO levels in various samples, including human and rodent tissues. This biosensor utilizes the VqmA protein's recognition capabilities coupled with a bioluminescent reporting system to provide sensitive and reproducible measurements of DPO concentrations .
- Impact on Pathogenicity : Research has shown that manipulating DPO levels can influence Vibrio cholerae's virulence factors. For example, studies demonstrated that altering environmental conditions to favor DPO production could enhance or inhibit biofilm formation, thereby affecting the bacterium's pathogenic potential .
- Biosynthetic Pathways : Investigations into the biosynthetic pathways leading to DPO have revealed insights into how bacteria adapt their metabolic processes under stress conditions. For instance, during antibiotic stress, certain bacteria produce an array of 3,5-disubstituted pyrazin-2-ones, including DPO, indicating its potential role as a stress response molecule .
Potential Applications in Biotechnology
The unique properties of DPO as a QS molecule open avenues for its application in biotechnology:
- Biocontrol Agents : Understanding how DPO regulates biofilm formation can lead to novel strategies for controlling pathogenic bacteria in medical and industrial settings.
- Synthetic Biology : The engineering of microbial systems to produce DPO could enhance biotechnological processes such as fermentation or bioremediation by improving microbial communication and efficiency.
Comparison with Similar Compounds
3,5-Dimethylpyrazin-2-ol can be compared with other similar compounds such as:
3,6-Dimethylpyrazin-2-ol: Another isomer with similar signaling roles in bacteria.
2-Hydroxy-3,5-Dimethylpyrazine: A related compound with a hydroxyl group at the 2nd position.
3,5-Dimethyl-1H-pyrazin-2-one: A derivative with a similar structure but different functional groups.
Biological Activity
3,5-Dimethylpyrazin-2-ol (DPO) is a notable compound recognized for its role as a quorum-sensing (QS) autoinducer in various bacterial species, particularly Vibrio cholerae. This article delves into the biological activities associated with DPO, highlighting its mechanisms of action, synthesis pathways, and implications in microbial behavior and pathogenesis.
DPO functions as an autoinducer in the QS system of Vibrio cholerae, binding to the transcription factor VqmA. This interaction activates the expression of the vqmR gene, which encodes a small regulatory RNA that represses genes associated with biofilm formation and virulence factors. The binding of DPO to VqmA enhances its transcriptional activity, particularly at high cell densities, facilitating a coordinated response among bacterial populations .
Table 1: Mechanism Overview
Component | Function |
---|---|
DPO | Autoinducer that binds to VqmA |
VqmA | Transcription factor activated by DPO |
vqmR gene | Encodes small RNA that represses virulence genes |
Outcome | Regulation of biofilm formation and pathogenesis |
2. Synthesis Pathways
The biosynthesis of DPO involves the conversion of amino acids threonine and alanine through enzymatic processes. Threonine dehydrogenase plays a crucial role in this pathway, facilitating the transformation of threonine into aminoacetone, which subsequently undergoes condensation and oxidation to yield DPO. Studies have shown that variations in threonine concentrations can significantly affect DPO production levels .
Table 2: Biosynthetic Pathway of DPO
Step | Enzyme/Process | Substrate | Product |
---|---|---|---|
1. Threonine conversion | Threonine dehydrogenase | Threonine | Aminoacetone |
2. Condensation | - | Aminoacetone | Precursor compound |
3. Oxidation | - | Precursor compound | This compound |
3. Biological Significance
DPO's role extends beyond mere communication; it influences critical bacterial behaviors such as biofilm formation and pathogenicity. The repression of virulence genes via the VqmR regulatory pathway suggests that DPO may help Vibrio cholerae adapt to different environmental conditions during host colonization .
Case Study: DPO in Biofilm Regulation
In a study examining the effects of DPO on biofilm formation, it was found that strains of Vibrio cholerae exposed to varying concentrations of DPO exhibited significant changes in biofilm architecture and stability. The presence of DPO led to reduced biofilm formation under certain conditions, indicating its potential as a target for therapeutic interventions against cholera .
4. Implications for Antibiotic Resistance
Recent research has highlighted the potential role of DPO in modulating antibiotic resistance mechanisms within bacterial populations. By influencing gene expression related to virulence and biofilm development, DPO could indirectly affect how bacteria respond to antibiotic treatments .
5. Future Directions
The exploration of DPO's biological activity opens avenues for further research into its potential applications in medical microbiology and biotechnology. Understanding how DPO interacts with other microbial signaling molecules could lead to novel strategies for controlling bacterial infections and managing antibiotic resistance.
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKJVCIKQEVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519771 | |
Record name | 3,5-Dimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60187-00-0 | |
Record name | 3,5-Dimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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